![molecular formula C11H18O3 B3156053 Methyl 4-methoxybicyclo[2.2.2]octane-1-carboxylate CAS No. 81687-90-3](/img/structure/B3156053.png)
Methyl 4-methoxybicyclo[2.2.2]octane-1-carboxylate
Overview
Description
“Methyl 4-methoxybicyclo[2.2.2]octane-1-carboxylate” is a chemical compound with the CAS Number: 81687-90-3 . It has a molecular weight of 198.26 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H18O3/c1-13-9(12)10-3-6-11(14-2,7-4-10)8-5-10/h3-8H2,1-2H3 . This code provides a standard way to encode the molecular structure using text.Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 198.26 .Scientific Research Applications
Synthesis and Structural Analysis
Structural Characteristics : The gold(III) tetrachloride salt of a similar compound, L-cocaine, demonstrates intra- and intermolecular bonding, highlighting the structural intricacies of these bicyclic compounds. This study aids in understanding the molecular geometry and potential reactivity of compounds within this class (Wood, Brettell, & Lalancette, 2007).
Methanolysis Reactions : Research on methanolysis of related bicyclic phosphorus compounds provides insights into reaction mechanisms and stereochemical outcomes, which could inform synthetic strategies for methyl 4-methoxybicyclo[2.2.2]octane-1-carboxylate derivatives (Kim, Gallagher, & Toia, 1994).
Conformationally Restricted Derivatives : The synthesis and analysis of a new conformationally restricted aspartic acid analogue with a bicyclo[2.2.2]octane skeleton provide insights into how structural rigidity impacts biological activity and could be relevant for designing bioactive derivatives of this compound (Buñuel, Cativiela, Díaz-de-Villegas, & Gálvez, 1996).
Reactivity and Mechanistic Insights : The treatment of related bicyclic compounds with sulfuryl chloride offers mechanistic and stereochemical insights into the reactivity of bicyclo[2.2.2]octane derivatives. Such studies are crucial for developing synthetic methodologies involving this compound (Kim, Craig, Gallagher, & Toia, 1994).
Applications in Synthesis and Material Science
Building Blocks for Terpenes : Highly functionalized bicyclo[3.2.1]octane derivatives, derived from readily available precursors, serve as versatile building blocks for the synthesis of terpenes. This research demonstrates the utility of bicyclic compounds in complex natural product synthesis (Meijere et al., 1998).
Electrophilic Fluorination : The development of new reagents for electrophilic fluorination using bicyclo[2.2.2]octane derivatives showcases the application of these compounds in the selective functionalization of organic molecules, an area of great interest in medicinal chemistry and materials science (Stavber, Zupan, Poss, & Shia, 1995).
Future Directions
properties
IUPAC Name |
methyl 4-methoxybicyclo[2.2.2]octane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O3/c1-13-9(12)10-3-6-11(14-2,7-4-10)8-5-10/h3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWHSJYNLZOOXJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCC(CC1)(CC2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


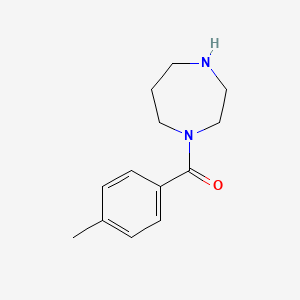
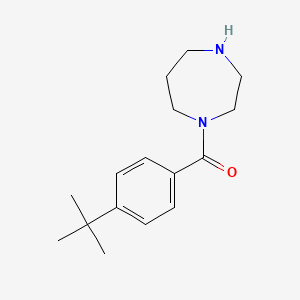

![2-[1-(3-Methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B3156007.png)
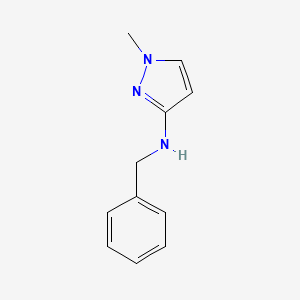
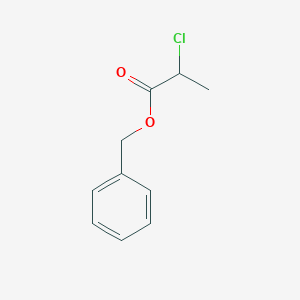
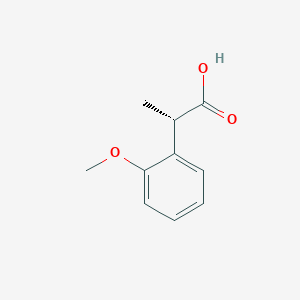
![4-{2-[(2-Bromo-4-tert-butylphenoxy)acetyl]hydrazino}-4-oxobutanoic acid](/img/structure/B3156039.png)
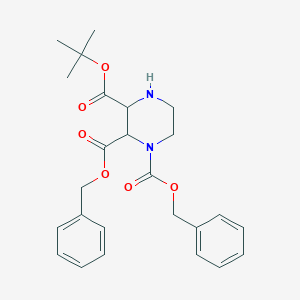

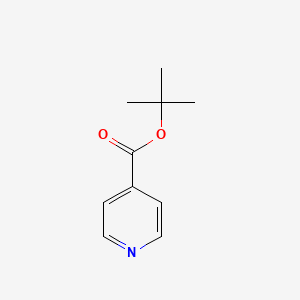
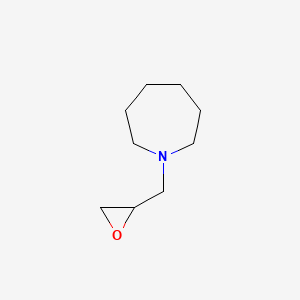
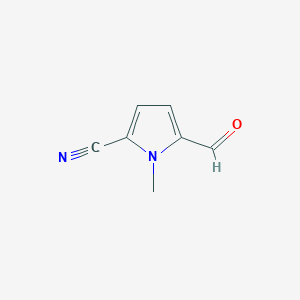
![2-({4-[(Isopropylamino)sulfonyl]anilino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B3156055.png)